molecular formula C15H21NO3 B5316605 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

カタログ番号 B5316605
分子量: 263.33 g/mol
InChIキー: YPULJABOHAOAPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as MBMD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBMD has a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.

科学的研究の応用

8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antifungal activities. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential in treating cardiovascular diseases and diabetes.

作用機序

The mechanism of action of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it is believed that 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its pharmacological effects by modulating various signaling pathways in the body. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses and fungi by interfering with their life cycle.
Biochemical and Physiological Effects
8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to improve insulin sensitivity and glucose uptake in cells. Furthermore, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

実験室実験の利点と制限

The advantages of using 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of using 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments include the complex synthesis process and the lack of understanding of its mechanism of action.

将来の方向性

There are several future directions for the study of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is to further investigate its mechanism of action and signaling pathways in the body. Another direction is to explore its potential applications in treating other diseases such as autoimmune disorders and infectious diseases. Furthermore, the development of new synthetic routes for 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane could lead to the production of more potent and effective analogs. In conclusion, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a promising compound that has the potential to be developed into new drugs for various diseases.

特性

IUPAC Name

8-[(3-methoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)18-9-10-19-15/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULJABOHAOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-methoxybenzaldehyde (10.0 g, 73.4 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (21.0 g, 146.9 mmol), sodium triacetoxyborohydride (31.1 g, 146.9 mmol), and acetic acid (4.4 mL, 73.45 mmol) in 1,2-dichloroethane (100 mL), was stirred at ambient temperature. After 19 h, a 2 N aqueous sodium carbonate solution (220 mL) was added portionwise. After stirring for 15 min, the aqueous layer was separated and extracted with methylene chloride (200 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to provide 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (16.0 g, 82%) as a yellow oil: 1H NMR (CDCl3, 400 MHz) δ 7.27-7.20 (m, 1H), 6.93-6.88 (m, 2H), 6.79 (dd, J=2.4, 8.2 Hz, 1H), 3.94 (s, 4H), 3.82-3.78 (m, 3H), 3.50 (s, 2H), 2.56-2.47 (m, 4H), 1.74 (t, J=5.6 Hz, 4H); ESI MS (m/z) 264 [M+H].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-methoxybenzaldehyde (10.0 g, 73.4 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (10.5 g, 73.4 mmol), sodium triacetoxyborohydride (20.2 g, 95.3 mmol), and acetic acid (4.2 mL), in methylene chloride (400 mL), was stirred at ambient temperature. After 19 h, a 2 N aqueous sodium carbonate solution (220 mL) was added portionwise. After stirring for 15 min, the aqueous layer was separated and extracted with methylene chloride (100 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuo to provide 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (18.3 g, 95%) as a yellow oil: 1H NMR (CDCl3, 500 MHz) δ 7.25-7.19 (m, 1H), 6.91-6.89 (m, 2H), 6.80-6.77 (m, 1H), 3.94 (s, 4H), 3.80 (s, 3H), 3.50 (s, 2H), 2.53-2.49 (m, 4H), 1.76-1.72 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。